molecular formula C18H18N8O5 B12373519 4-Aminopteroylaspartic acid

4-Aminopteroylaspartic acid

Cat. No.: B12373519
M. Wt: 426.4 g/mol
InChI Key: ODLOSKQDGGOAJH-NSHDSACASA-N
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Preparation Methods

The synthesis of 4-Aminopteroylaspartic acid involves several steps:

    Initial Reaction: Concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide are added to a reactor.

    Conversion to 4-Nitrophenylacetic Acid: The 4-nitrophenylacetonitrile is then reacted with a sulfuric acid solution and glacial acetic acid.

    Final Product: The 4-nitrophenylacetic acid is reacted with ethanol and skeletal nickel in a pressure reactor. After the reaction, the solution is cooled, and the solvent is removed by distillation.

Comparison with Similar Compounds

4-Aminopteroylaspartic acid can be compared to other folic acid antagonists, such as methotrexate and aminopterin. While all these compounds inhibit folic acid synthesis, this compound is unique in its specific antiviral properties and its ability to inhibit the growth of psittacosis virus and meningopneumonitis virus . Similar compounds include:

    Methotrexate: Used primarily in cancer treatment and autoimmune diseases.

    Aminopterin: Another folic acid antagonist with applications in cancer therapy.

Properties

Molecular Formula

C18H18N8O5

Molecular Weight

426.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1

InChI Key

ODLOSKQDGGOAJH-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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